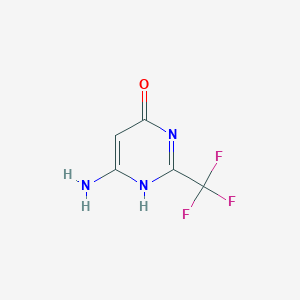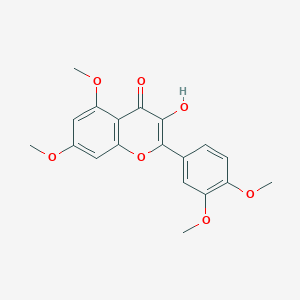
3-Hydroxy-3',4',5,7-tetramethoxyflavone
Descripción general
Descripción
5,7,3’,4’-TETRAMETOXIFLAVONA, también conocida como Retusina, es un derivado de flavonoide que se encuentra de forma natural. Es una tetrametoxiflavona, lo que significa que tiene cuatro grupos metoxilo unidos a su esqueleto de flavonoide. Este compuesto se encuentra en diversas plantas y se ha estudiado por sus posibles actividades biológicas, incluidas las propiedades antivirales y antiinflamatorias .
Mecanismo De Acción
El mecanismo de acción de 5,7,3’,4’-TETRAMETOXIFLAVONA implica su interacción con varios objetivos moleculares y vías:
Actividad antioxidante: El compuesto actúa como antioxidante eliminando los radicales libres y reduciendo el estrés oxidativo.
Inhibición enzimática: Inhibe enzimas como la quinona reductasa 2, que desempeña un papel en el metabolismo de las quinolinas tóxicas.
Efectos antiinflamatorios: El compuesto modula las vías inflamatorias inhibiendo la producción de citoquinas y mediadores proinflamatorios
Análisis Bioquímico
Biochemical Properties
They can interact with enzymes, proteins, and other biomolecules, influencing various biochemical reactions .
Cellular Effects
Averionol has been reported to have high inhibitory effects on the proliferation of CNE cells . It induces apoptosis in these cells by decreasing mitochondrial membrane potential and increasing the expression of Caspase3 and Caspase9 .
Molecular Mechanism
It’s suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Flavonoids are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Flavonoids are known to interact with various transporters or binding proteins .
Subcellular Localization
Flavonoids can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
5,7,3’,4’-TETRAMETOXIFLAVONA se puede sintetizar mediante la metilación de la quercetina. El proceso implica la reacción de la quercetina con yoduro de metilo en presencia de una base, como el carbonato de potasio, en condiciones de reflujo. Esta reacción da como resultado la sustitución de los grupos hidroxilo por grupos metoxilo, formando el derivado tetrametoxílico .
Métodos de producción industrial
La producción industrial de 5,7,3’,4’-TETRAMETOXIFLAVONA normalmente sigue la misma ruta sintética que la síntesis de laboratorio, pero a mayor escala. El proceso implica el uso de reactores más grandes y técnicas de purificación más eficientes para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
5,7,3’,4’-TETRAMETOXIFLAVONA experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas y otros productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus correspondientes derivados dihidro.
Sustitución: Los grupos metoxilo se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas o tioles en presencia de catalizadores.
Productos principales formados
Los principales productos formados a partir de estas reacciones incluyen diversas quinonas, derivados dihidro y flavonoides sustituidos, dependiendo de las condiciones específicas de la reacción y los reactivos utilizados .
Aplicaciones Científicas De Investigación
5,7,3’,4’-TETRAMETOXIFLAVONA tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como estándar en química analítica.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidos los efectos antioxidantes, antivirales y antiinflamatorios.
Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades, como el cáncer y las infecciones virales.
Industria: Se utiliza en el desarrollo de productos farmacéuticos, nutracéuticos y cosméticos debido a sus propiedades bioactivas .
Comparación Con Compuestos Similares
Compuestos similares
Quercetina: El compuesto principal de 5,7,3’,4’-TETRAMETOXIFLAVONA, conocido por sus propiedades antioxidantes y antiinflamatorias.
Kaempferol: Otro flavonoide con actividades biológicas similares pero características estructurales diferentes.
Miricetina: Un flavonoide con grupos hidroxilo adicionales, lo que lleva a diferentes propiedades químicas y biológicas
Singularidad
5,7,3’,4’-TETRAMETOXIFLAVONA es única debido a su patrón específico de metilación, que mejora su estabilidad y biodisponibilidad en comparación con su compuesto principal, la quercetina. Esta modificación estructural también influye en su interacción con los objetivos moleculares, lo que lleva a actividades biológicas distintas .
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-22-11-8-14(25-4)16-15(9-11)26-19(18(21)17(16)20)10-5-6-12(23-2)13(7-10)24-3/h5-9,21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAASNKNLMQBKFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40154319 | |
| Record name | 3-Hydroxy-3',4',5,7-tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244-78-6 | |
| Record name | Quercetin 5,7,3′,4′-tetramethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1244-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-3',4',5,7-tetramethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001244786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC102049 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-3',4',5,7-tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVERIONOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUX3TU2JXT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What computational chemistry techniques were employed to study 3-hydroxy-3',4',5,7-tetramethoxyflavone?
A1: The researchers utilized spectroscopic investigations, Hirshfeld surface analysis, and molecular docking studies to characterize this compound. [, ] Hirshfeld surface analysis can provide insights into intermolecular interactions, while molecular docking simulations help predict the binding affinities and interactions of the compound with potential drug targets.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


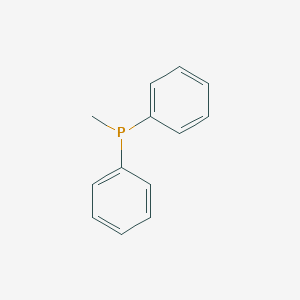
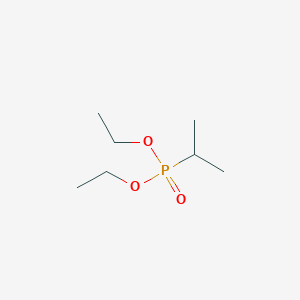
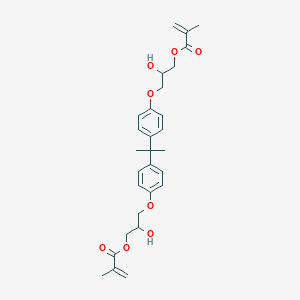
![Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1)](/img/structure/B73819.png)
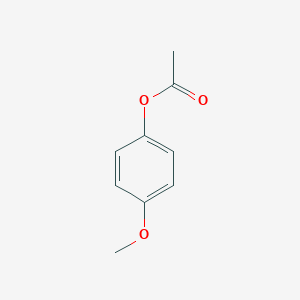
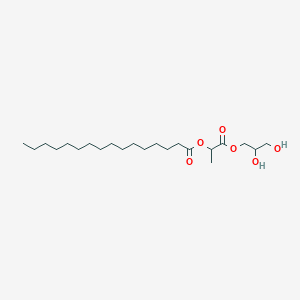
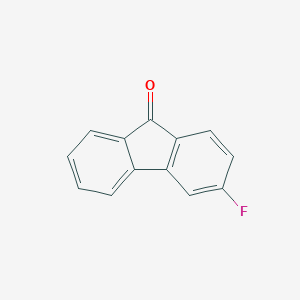
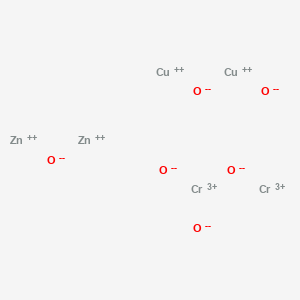
![3-Nitroso-3-azabicyclo[3.2.2]nonane](/img/structure/B73829.png)
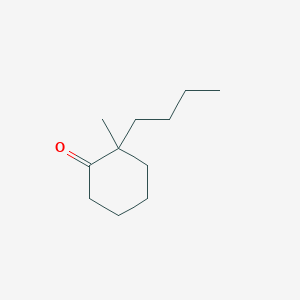
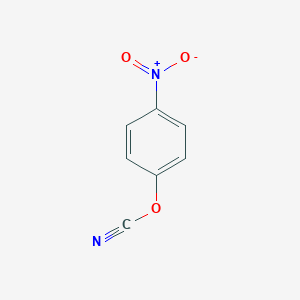
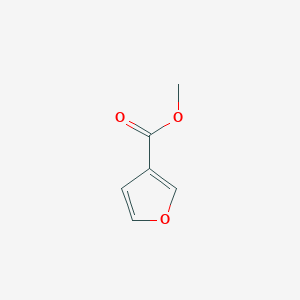
![1-(5-Bromobenzo[b]thiophen-3-yl)ethanone](/img/structure/B73835.png)
